2,3-Dibromo-6-(bromomethyl)pyridine
Description
2,3-Dibromo-6-(bromomethyl)pyridine is a polyhalogenated pyridine derivative characterized by three bromine substituents: two on the pyridine ring (positions 2 and 3) and one on a bromomethyl group at position 4. This compound’s structural complexity makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and metal-chelating agents.
Properties
Molecular Formula |
C6H4Br3N |
|---|---|
Molecular Weight |
329.81 g/mol |
IUPAC Name |
2,3-dibromo-6-(bromomethyl)pyridine |
InChI |
InChI=1S/C6H4Br3N/c7-3-4-1-2-5(8)6(9)10-4/h1-2H,3H2 |
InChI Key |
RUKYMNVZSMGYSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CBr)Br)Br |
Origin of Product |
United States |
Preparation Methods
Bromination via N-Bromosuccinimide (NBS) with Debromination
- Starting Material: 2,6-lutidine
- Brominating Agent: NBS in large excess
- Reaction Type: Radical bromination with initiator (e.g., AIBN)
- Issues: Formation of polybrominated by-products requiring subsequent debromination using reagents such as diethyl phosphite and N,N-diisopropylethylamine
- Limitations: Long reaction times, complicated post-treatment, and increased production costs with only modest yield improvements
This traditional approach is less efficient due to the difficulty in controlling selectivity and the need for additional debromination steps.
Bromination Using Bromine and Acetic Anhydride
This method is more commonly applied for related dibromopyridine derivatives:
- Step 1: Reaction of methyl-substituted pyridine derivatives with acetic anhydride under reflux to form acetylated intermediates.
- Step 2: Dropwise addition of bromine at controlled temperatures (40–55°C) to brominate the pyridine ring.
- Step 3: Neutralization with sodium hydroxide solution to precipitate the brominated product.
- Step 4: Recrystallization from ethanol to purify the product.
This method is effective for synthesizing dibromopyridines such as 3,5-dimethyl-2,6-dibromopyridine but can be adapted for other substituted pyridines. The reaction requires careful temperature control and stoichiometry to avoid overbromination.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Brominating Agent | Conditions | Yield (%) | Purity | Notes |
|---|---|---|---|---|---|---|
| Radical bromination with AIBN | 2,6-dimethylpyridine | Dibromoheinin | CCl4, reflux 80°C, 24 h | 51–90 | High | Mild conditions, no debromination required |
| Radical bromination with NBS | 2,6-dimethylpyridine | N-bromosuccinimide (NBS) | Excess NBS, initiator, variable | <50 | Moderate | Requires debromination, complex purification |
| Bromination with Br2/Ac2O | Methyl-substituted pyridines | Bromine, acetic anhydride | 40–55°C, dropwise bromine addition | 60–85 | High | Multi-step, requires recrystallization |
Research Findings and Analysis
- The use of dibromoheinin as a brominating agent under radical initiation conditions provides a one-step, efficient synthesis of dibromomethylpyridines with high yield and purity, avoiding the drawbacks of polybromination and subsequent debromination.
- Controlling reaction temperature between 20–80°C and using a catalytic amount of initiator such as AIBN are critical for optimizing yield and minimizing by-products.
- The solvent choice (CCl4) facilitates radical bromination but requires careful handling due to toxicity.
- Traditional NBS methods tend to produce mixtures of polybrominated compounds, necessitating additional debromination steps that complicate the process and reduce overall efficiency.
- Bromination via bromine and acetic anhydride is a classical approach for related dibromopyridines but involves multiple steps and careful temperature control to ensure selectivity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-6-(bromomethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from 0-50°C.
Oxidation: Aqueous or organic solvents at room temperature.
Reduction: Anhydrous conditions with inert atmosphere (e.g., nitrogen or argon).
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dehalogenated pyridines.
Scientific Research Applications
2,3-Dibromo-6-(bromomethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a precursor for bioactive compounds that can be used in drug discovery and development.
Medicine: Investigated for its potential in developing new therapeutic agents, particularly in oncology and antimicrobial research.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which 2,3-Dibromo-6-(bromomethyl)pyridine exerts its effects is largely dependent on its chemical reactivity. The bromine atoms make the compound highly reactive towards nucleophiles, facilitating the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions, leading to biological activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Brominated Pyridine Derivatives
| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 2,3-Dibromo-6-(bromomethyl)pyridine | Not provided | Br (positions 2, 3); BrCH2 (position 6) | ~329.8 (estimated) | Three Br atoms; reactive bromomethyl |
| 2,5-Dibromo-3,6-dimethylpyridine | 38749-93-8 | Br (positions 2,5); CH3 (positions 3,6) | ~290.9 | Methyl groups enhance lipophilicity |
| 2,3,5-Tribromo-6-methylpyridine | 3430-15-7 | Br (positions 2,3,5); CH3 (position 6) | ~349.8 | Higher bromination; steric hindrance |
| 3-Bromo-6-(methylamino-d3)pyridine | 1185306-63-1 | Br (position 3); CD3NH (position 6) | 190.06 | Deuterated methylamino group |
Key Observations :
- Substituent Effects: The bromomethyl group in 2,3-Dibromo-6-(bromomethyl)pyridine provides a reactive site for further functionalization, unlike methyl or amino groups in analogues .
- Electron-Withdrawing Impact : Tribrominated derivatives (e.g., 2,3,5-Tribromo-6-methylpyridine) exhibit stronger electron-deficient aromatic systems, influencing their participation in electrophilic substitutions .
Key Findings :
- Positional Reactivity : The bromomethyl group’s position significantly affects reaction efficiency. For example, 2-bromomethylpyridine achieved 98% yield in antimicrobial compound synthesis, while 5-(bromomethyl)-2-fluoropyridine yielded only 10.6% under similar conditions .
- Multi-Bromine Limitations : Higher bromination (e.g., in 2,3,5-Tribromo-6-methylpyridine) may reduce solubility and increase steric hindrance, complicating further functionalization .
Future Research :
- Explore its use in synthesizing polyfunctional ligands for catalysis.
- Investigate pharmacological activity in antimicrobial or anticancer assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
